BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectral Data of Carlinoside: An In-depth
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Carlinoside

Cat. No.: B1668447

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Carlinoside, a
flavone C-glycoside. The document details its Nuclear Magnetic Resonance (NMR) and Mass
Spectrometry (MS) data, complete with experimental protocols and structural visualizations, to
support researchers in the identification, characterization, and further investigation of this
compound.

Introduction to Carlinoside

Carlinoside, systematically named luteolin 6-C-(6-deoxy-a-L-mannopyranosyl)-8-C-3-D-
glucopyranoside, is a flavonoid C-glycoside found in various plant species. As a member of the
flavonoid family, it is of interest to researchers for its potential biological activities and its role in
plant metabolism. Accurate spectral data is fundamental for the unambiguous identification and
guantification of Carlinoside in complex natural product extracts and for its development in
various applications.

Nuclear Magnetic Resonance (NMR) Spectral Data

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic
molecules. The following tables summarize the *H and 3C NMR spectral data for Carlinoside,
recorded in deuterated dimethyl sulfoxide (DMSO-de).

Table 1: *H NMR Spectral Data of Carlinoside (DMSO-ds)
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Position OoH (ppm) Multiplicity J (Hz)
3 6.67 S

2' 7.42 d 2.0

5' 6.88 d 8.2

6' 7.44 dad 8.2,2.0
1" (Rha) 4.65 d 9.8

2" (Rha) 4.02 m

3" (Rha) 3.42 m

4" (Rha) 3.25 m

5" (Rha) 3.55 m

6" (Rha) 0.81 d 6.2

1" (Glc) 4.75 d 9.9

2" (Glc) 4.05 m

3" (Glc) 3.20 m

4" (Glc) 3.15 m

5" (Glc) 3.28 m

6"a (Glc) 3.72 m

6"'b (Glc) 3.50 m

Table 2: 3C NMR Spectral Data of Carlinoside (DMSO-ds)
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Position o6C (ppm)
2 164.0
3 102.8
4 182.0
5 160.7
6 108.9
7 163.2
8 104.7
9 156.4
10 104.2
1 121.6
2 113.6
3 145.9
4 149.9
5' 116.2
6' 1191
1" (Rha) 71.2
2" (Rha) 71.8
3" (Rha) 70.6
4" (Rha) 72.8
5" (Rha) 70.4
6" (Rha) 18.2
1" (Glc) 73.5
2" (Glc) 715
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3" (Glc) 79.0
4" (Glc) 70.9
5" (Glc) 81.5
6" (Glc) 61.5

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, which is
crucial for determining the molecular weight and elemental composition of a compound, as well
as its fragmentation pattern.

Table 3: ESI-MS/MS Fragmentation Data for Carlinoside

Precursor lon [M-H]~ (m/z)  Fragment lon (m/z) Proposed Neutral Loss

[M-H-120]~ (Loss of CaHsOa

593.15 473.10
fragment from glucose)

413.08 [M-H-180]~ (Loss of glucose)

[M-H-180-60]~ (Further loss of
353.06

C2H402)

[M-H-120-146]~ (Loss of
327.05 rhamnose and CsHsOa4

fragment)

[M-H-120-146-28]~ (Further
299.05

loss of CO)

Experimental Protocols
NMR Spectroscopy

A general protocol for the acquisition of NMR spectra of flavonoid glycosides like Carlinoside
is as follows:
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o Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL
of a suitable deuterated solvent, such as DMSO-de. The solution is then transferred to a 5
mm NMR tube.

 Instrumentation: NMR spectra are typically recorded on a Bruker Avance spectrometer (or
equivalent) operating at a proton frequency of 400 MHz or higher.

e 1H NMR Acquisition: One-dimensional proton NMR spectra are acquired using a standard
pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a
sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of
1-2 seconds.

e 13C NMR Acquisition: One-dimensional carbon NMR spectra are acquired with proton
decoupling. A larger spectral width (e.g., 220 ppm) is used. Due to the lower natural
abundance and smaller gyromagnetic ratio of 13C, a greater number of scans and a longer
acquisition time are typically required.

e 2D NMR Experiments: To aid in the complete assignment of proton and carbon signals, two-
dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC
(Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond
Correlation) are performed.

o Data Processing: The acquired free induction decays (FIDs) are processed using appropriate
software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction,
baseline correction, and referencing the chemical shifts to the residual solvent peak (for
DMSO-ds: dH 2.50 and 6C 39.52).

Mass Spectrometry

A general procedure for the analysis of flavonoid C-glycosides by ESI-MS/MS is outlined below:

o Sample Preparation: A dilute solution of the purified compound is prepared in a solvent
compatible with mass spectrometry, such as methanol or acetonitrile/water.

 Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as a
guadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray
ionization (ESI) source.
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 lonization: The sample is introduced into the ESI source, where it is nebulized and ionized.
For flavonoids, negative ion mode ([M-H]~) is often preferred as it typically yields more

informative fragmentation patterns.
e MS Scan: A full scan MS spectrum is acquired to determine the m/z of the molecular ion.

 MS/MS Fragmentation: The molecular ion is then selected in the first mass analyzer and
subjected to collision-induced dissociation (CID) in a collision cell. The resulting fragment
ions are analyzed in the second mass analyzer to generate the MS/MS spectrum. The
collision energy is optimized to produce a rich fragmentation pattern.

o Data Analysis: The acquired mass spectra are analyzed to determine the accurate mass of
the molecular ion and its fragments. This data is used to confirm the elemental composition
and to propose fragmentation pathways, which aids in structural elucidation.

Visualizations

The following diagrams, generated using the DOT language, illustrate the structure of
Carlinoside and a general workflow for its spectral analysis.
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Caption: Chemical structure of Carlinoside.
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Caption: General workflow for spectral analysis of Carlinoside.

 To cite this document: BenchChem. [Spectral Data of Carlinoside: An In-depth Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1668447#spectral-data-of-carlinoside-nmr-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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